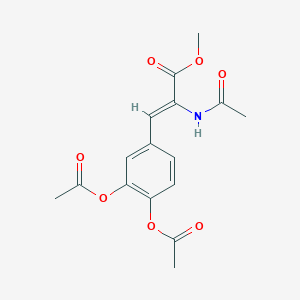

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate

Description

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is a synthetic α,β-unsaturated ester derivative with a complex aromatic substitution pattern. Its molecular formula is C₁₈H₁₉NO₈ (calculated from structural analogs in and ), and its key functional groups include:

- 3,4-Diacetoxyphenyl substituent, which introduces electron-withdrawing effects and influences solubility.

- Methyl ester at the propenoate terminus, modulating lipophilicity.

This compound is primarily used in asymmetric synthesis for drug candidates, such as anti-myocardial ischemia agents.

Properties

IUPAC Name |

methyl (Z)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18)/b13-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOWSRTYMGLZOV-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC(=O)C)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diacetoxybenzaldehyde and methyl acetoacetate.

Condensation Reaction: The first step involves a condensation reaction between 3,4-diacetoxybenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

Acetylation: The intermediate compound is then acetylated using acetic anhydride and a catalyst like pyridine to introduce the acetoxy groups.

Amidation: Finally, the compound undergoes amidation with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride to yield Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to create more complex molecules with desired functionalities.

-

Biological Studies

- The compound is studied for its potential biological activities. Its interactions with biomolecules can lead to significant changes in biochemical pathways, making it a candidate for exploring new therapeutic avenues in medicinal chemistry.

- Pharmaceutical Development

-

Anti-inflammatory Research

- In vitro studies have demonstrated that methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases by modulating immune responses through pathways like NF-kB signaling.

Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate against various bacterial strains:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against B. subtilis |

|---|---|---|

| Control | 128 | 256 |

| This Compound | 32 | 64 |

The results indicate that this compound exhibits significantly lower minimum inhibitory concentration (MIC) values compared to controls, highlighting its potential as an effective antimicrobial agent.

Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, compounds similar to methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate were shown to reduce the expression of inflammatory mediators in activated macrophages. These findings support its potential use in developing therapies for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from analogs in the following aspects:

Table 1: Structural and Functional Comparison

Key Insights :

Electronic Effects :

- The 3,4-diacetoxyphenyl group in the target compound enhances electron-withdrawing character compared to 3,4-dimethoxyphenyl () or 4-nitrophenyl (). This impacts reactivity in cycloaddition or hydrogenation reactions .

- The nitrophenyl analog () exhibits stronger electron deficiency, favoring charge-transfer interactions.

Solubility and Stability :

- Methyl ester derivatives (e.g., target compound) are more lipophilic than carboxylic acid analogs (), enhancing membrane permeability in drug candidates.

- The diacetoxy groups reduce aqueous solubility compared to methoxy or hydroxylated analogs .

Biological Relevance: The target compound’s (Z)-isomer is a precursor to Danshensu derivatives with anti-ischemic activity, unlike the nitro-substituted analog (), which lacks reported bioactivity .

Biological Activity

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate (CAS No. 170699-07-7) is a synthetic compound derived from p-hydroxyphenylacrylic acid derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.

- Molecular Formula : C16H17NO7

- Molecular Weight : 335.31 g/mol

- Synonyms : Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate; 2-(Acetamido)-3-[3,4-bis(acetyloxy)phenyl]-2-propenoic Acid Methyl Ester

Biological Activity Overview

The biological activities of methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate are primarily explored in the context of its anti-inflammatory and anticancer properties. The compound exhibits significant interactions with various biological targets, influencing pathways related to inflammation and cell proliferation.

Anti-inflammatory Activity

Research indicates that compounds similar to methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate can inhibit the production of prostaglandins (PGs), which are mediators of inflammation. The presence of the hydroxyl group at the para position on the phenyl ring is crucial for this inhibitory activity. Removal of this group significantly reduces the compound's effectiveness in inhibiting PG synthesis .

Anticancer Potential

Studies have shown that certain derivatives of p-hydroxyphenylacrylic acids possess anticancer properties by inducing apoptosis in cancer cells. The structural features of methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate may enhance its ability to inhibit tumor cell proliferation through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Case Studies

- Inhibition of Prostaglandin Synthesis :

- Apoptosis Induction in Cancer Cells :

Data Tables

Q & A

Q. What are the optimal synthetic conditions for Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves protecting group strategies. For example, acetyl-protected phenolic hydroxyl groups can be introduced using acetic anhydride under basic conditions. Deprotection steps may require mild bases like K₂CO₃ in CH₂Cl₂/MeOH mixtures to avoid side reactions . Yields of 60–71% are achievable for structurally similar esters under ambient conditions using DBU (1,8-diazabicycloundec-7-ene) as a base . Key steps include:

- Monitoring reaction progress via TLC or HPLC.

- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients).

- Confirming regioselectivity via NMR (e.g., coupling constants for α,β-unsaturated esters).

Q. How should researchers safely store and handle this compound to prevent degradation?

- Methodological Answer :

- Storage : Separate from inorganic reagents and oxidizing agents. Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of acetoxy groups .

- Handling : Use fume hoods, gloves, and eye protection. Avoid contact with moisture; hydrolysis of acetoxy groups can alter bioactivity. Emergency protocols (e.g., eyewash stations, fire extinguishers) must be accessible .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR, IR) during characterization be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental IR peaks (e.g., C=O stretches at ~1700–1750 cm⁻¹) with reference spectra from databases like PubChem . For NMR, assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons and acetamido groups.

- Paramagnetic analogs : If paramagnetic impurities are suspected (e.g., from radical intermediates), use EPR spectroscopy to detect unpaired electrons .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for stereoisomers .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in cellular models?

- Methodological Answer :

- Cytotoxicity assays : Use MTT or resazurin assays on MRC-5 fibroblasts to establish IC₅₀ values .

- Mechanistic studies :

- Perform ROS detection assays (e.g., DCFH-DA) if the compound interacts with redox pathways.

- Use fluorescence microscopy to track cellular uptake (e.g., FITC-labeled analogs).

- Enzyme inhibition : Test against tyrosine kinases or acetyltransferases via kinetic assays, given the compound’s structural similarity to caffeic acid derivatives .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., plasma, cell lysates)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions for m/z 362.3 → 320.2 (loss of acetyl group) .

- HPLC-UV : Optimize detection at 254 nm (for aromatic rings) or 210 nm (for α,β-unsaturated esters) .

- Standard curves : Prepare in the same matrix to account for matrix effects (e.g., plasma protein binding).

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro studies?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based solubilizers.

- Prodrug strategies : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .

- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Q. What strategies mitigate instability of the diacetoxy groups under physiological conditions?

- Methodological Answer :

- pH control : Maintain buffers at pH 6.5–7.4 to slow hydrolysis. Avoid alkaline conditions.

- Prodrug design : Replace labile acetoxy groups with tert-butyl or benzyl ethers, which are hydrolyzed enzymatically in vivo .

Data Contradiction Analysis

Q. How should conflicting bioactivity results between in vitro and in vivo models be interpreted?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.